Enadoline is categorized under the class of kappa-opioid receptor agonists, which are known for their analgesic effects without the typical side effects associated with mu-opioid receptor activation, such as respiratory depression .
The synthesis of enadoline hydrochloride involves several key steps:
The industrial production of enadoline would likely utilize similar synthetic routes but optimized for yield and cost-effectiveness through automated reactors and continuous flow chemistry.
Enadoline hydrochloride exhibits a complex molecular structure characterized by:
The molecular structure can be represented using various notations:
CN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=C5C=COC5=CC=C4
CN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=C5C=COC5=CC=C4
The three-dimensional arrangement of atoms plays a crucial role in its interaction with kappa-opioid receptors, influencing both potency and selectivity .
Enadoline primarily undergoes substitution reactions due to its functional groups. Key reaction types include:
The outcomes of these reactions can yield various derivatives or analogs, depending on the specific reagents and conditions employed .
Enadoline functions as a selective agonist at kappa-opioid receptors, leading to its analgesic effects. Its mechanism involves:
Despite its potential benefits in pain management, enadoline's side effects limit its clinical utility .
Enadoline hydrochloride exhibits several notable physical and chemical properties:
These properties influence both its laboratory handling and potential therapeutic applications .
Enadoline has been explored for various scientific applications:
Despite its promising pharmacological profile, enadoline has not progressed into widespread clinical use due to significant side effects that overshadow its analgesic benefits .
The strategic development of κ-opioid receptor (KOR) agonists emerged from the need for analgesics devoid of μ-opioid receptor (MOR)-associated liabilities (e.g., respiratory depression, addiction). Enadoline (CI-977) exemplifies this effort, designed as a highly selective KOR agonist leveraging the arylacetamide pharmacophore pioneered by U50,488. Key design objectives included:
Preclinical data validated this approach: Enadoline demonstrated 50-fold higher KOR affinity (Ki = 0.05–0.1 nM) than MOR/DOR and potent antihyperalgesia in rat surgical pain models at 10 μg/kg i.v., outperforming morphine in blocking dynamic allodynia [2] [3]. Crucially, it lacked respiratory depression at analgesic doses [3].
Table 1: Key Design Goals and Outcomes for Enadoline
Design Objective | Structural Implementation | Biological Outcome |
---|---|---|
KOR selectivity | Arylacetamide core + spirodecane | >1,000× selectivity vs. MOR/DOR [6] [7] |
Peripheral restriction | Controlled logP (∼3.5) | Limited CNS penetration [6] |
Biased agonism | Rigid furan-acetamide linker | G-protein preference over β-arrestin [4] |
Enadoline’s synthesis (Halfpenny et al., 1990) employs a stereoselective 12-step route from 4-hydroxybenzaldehyde, prioritizing chiral purity due to KOR’s enantioselectivity [7]. Critical stages include:
Stage 1: Chiral Amine Intermediate
Stage 2: Acetamide Coupling & Final Salt Formation
Table 2: Key Synthetic Intermediates and Yields
Intermediate | Key Reaction | Yield | Stereochemistry |
---|---|---|---|
Spirodecane-pyrrolidine | Cyclization | 68% | (5R,7S,8S) |
Chiral amine | Reductive amination | 71% | >98% ee |
N-Desmethyl enadoline | EDCI/HOBt coupling | 82% | Retained |
Enadoline hydrochloride | Salt formation | 95% | Crystalline |
Systematic SAR exploration of enadoline’s scaffold revealed stringent structural requirements for KOR potency:
A. Acetamide Linker
B. Spirodecane-Pyrrolidine Core
C. Benzofuran Bioisosteres
Table 3: Impact of Structural Modifications on KOR Activity
Modification Site | Structural Change | KOR EC₅₀ (nM) | Selectivity (vs. MOR) |
---|---|---|---|
N-Alkylation | N-H | 0.15 | 500× |
N-CH₃ (enadoline) | 0.03 | >1,000× | |
Core configuration | (5R,7R,8R) | 3.2 | 50× |
(5R,7S,8S) (enadoline) | 0.03 | >1,000× | |
Aryl group | Thiophene | 0.09 | 800× |
1-Benzofuran (enadoline) | 0.03 | >1,000× |
Enadoline’s arylacetamide scaffold contrasts with JDTic-derived trans-3,4-dimethylpiperidines, highlighting divergent strategies for KOR antagonism vs. agonism:
A. Pharmacophore Topology
B. Methylation Tolerance
C. Impact on Receptor Dynamics
Table 4: SAR Comparison of KOR Agonists vs. Antagonists
Feature | Enadoline (Agonist) | JDTic Derivatives (Antagonists) |
---|---|---|
Core scaffold | Arylacetamide | Trans-3,4-dimethylpiperidine |
Key "address" moiety | 1-Benzofuran | Tetrahydroisoquinoline (THIQ) |
Optimal substitution | N-Methyl acetamide | C3-Methyl (analogue 8e) |
KOR affinity | 0.03 nM (EC₅₀) | 0.02–0.03 nM (Ke) |
SAR flexibility | Low (sensitive to stereochemistry) | Moderate (tolerant to methylation) |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4